Dodecyldimethyltetradecylammonium bromide

Antimicrobial MIC Cationic Surfactant

Researchers often encounter batch inconsistencies in asymmetric quaternary ammonium surfactants, leading to irreproducible micelle or vesicle phase behavior. This product solves that with stringent quality control for reliable physicochemical studies. Key procurement data: Asymmetric C12/C14 chain architecture ensures a distinct critical packing parameter, shifting aggregation from spherical micelles to bilayer vesicles. Demonstrated superior antimicrobial potency with MIC values of 8 μg/mL against S. aureus and 16 μg/mL against E. coli. Low surface tension (≤30 mN/m) provides enhanced wetting and emulsification at reduced biocide loading for formulation stability.

Molecular Formula C28H60BrN
Molecular Weight 490.7 g/mol
CAS No. 70755-46-3
Cat. No. B12661319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyldimethyltetradecylammonium bromide
CAS70755-46-3
Molecular FormulaC28H60BrN
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-]
InChIInChI=1S/C28H60N.BrH/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-29(3,4)27-25-23-21-19-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1
InChIKeyVWOZKDKGQSCTLX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyldimethyltetradecylammonium Bromide (CAS 70755-46-3) – Overview


Dodecyldimethyltetradecylammonium bromide is an asymmetric double-chain quaternary ammonium compound (C28H60BrN, MW 490.7 g/mol) belonging to the cationic surfactant class . It features one dodecyl (C12) and one tetradecyl (C14) alkyl chain attached to a dimethylammonium headgroup, distinguishing it from symmetric twin-tail analogs and single-chain quaternary ammonium surfactants . This molecular architecture confers unique aggregation behavior and interfacial properties, positioning it as a specialized tool in colloid science, antimicrobial research, and nanocarrier development .

Asymmetric C12/C14 double-chain cationic surfactant
Research tool for colloid & interface science studies
Supports antimicrobial & nanocarrier development research

Dodecyldimethyltetradecylammonium Bromide: Generic Substitution Issues


In-class substitution of dodecyldimethyltetradecylammonium bromide with symmetric twin-tail (e.g., dimethylditetradecylammonium bromide, didodecyldimethylammonium bromide) or single-chain alkyltrimethylammonium bromides (C12TAB, C14TAB) is not biophysically or physicochemically equivalent. Asymmetric chain length alters the critical packing parameter (CPP), shifting aggregate morphology from spherical micelles to vesicles or bilayers [1]. These structural divergences directly impact critical micelle concentration (CMC), membrane disruption kinetics, zeta potential, and phase behavior, leading to divergent antimicrobial efficacy, transfection efficiency, and formulation stability [1][2]. The following quantitative evidence delineates precisely where this compound diverges from its closest analogs, enabling rational selection based on experimental endpoints.

Symmetric twin-tail analogs (DDAB, DTDAB) may shift aggregate morphology and CMC
Single-chain QACs (C12TAB) exhibit higher CMC and different surface activity profile
Asymmetric chain architecture influences critical packing parameter and formulation stability

Dodecyldimethyltetradecylammonium Bromide: Quantitative Differentiation


Antimicrobial Potency vs. Alkyltrimethylammonium Bromides

In direct antibacterial susceptibility testing, dodecyldimethyltetradecylammonium bromide exhibits a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . In contrast, the single-chain analog dodecyltrimethylammonium bromide (C12TAB) typically exhibits MIC values >32 μg/mL against both Gram-positive and Gram-negative strains in comparable assay conditions [1]. The enhanced potency is attributed to the double-chain architecture, which facilitates more effective membrane insertion and disruption.

Antimicrobial MIC
Cross-study comparable
8 μg/mL (S. aureus)
16 μg/mL (E. coli)
Supports antimicrobial screening context; MIC endpoint review
C12TAB: >32 μg/mL under comparable broth microdilution conditions
Antimicrobial MIC Cationic Surfactant

CMC Profile: Asymmetric vs. Symmetric Double-Chain Surfactants

Dodecyldimethyltetradecylammonium bromide exhibits a CMC intermediate between its symmetric C12-C12 (didodecyldimethylammonium bromide) and C14-C14 (dimethylditetradecylammonium bromide) analogs. While exact CMC values for the target compound are not widely reported in peer-reviewed literature, class-level inference from structurally related C(N)C(M)DAB surfactants indicates a log-linear relationship between total alkyl carbon count and CMC. For example, C12C6DAB (total 18 carbons) exhibits a CMC of approximately 5.2 mM, while C14C4DAB (total 18 carbons) exhibits a CMC of approximately 3.1 mM [1]. The asymmetric chain arrangement in the target compound (C12-C14) is predicted to yield a CMC value between 0.1-1.0 mM, significantly lower than single-chain C12TAB (15 mM) [2].

CMC Profile
Class-level inference
Target predicted: 0.1–1.0 mM C12TAB: 15 mM; C14TAB: 3.5 mM
May support formulation payload reduction studies
Prediction from asymmetric C12-C14 chain architecture
CMC Micellization Surfactant Thermodynamics

Aggregate Morphology vs. Symmetric DDAB

Symmetric twin-tail cationic surfactants such as didodecyldimethylammonium bromide (DDAB) and ditetradecyldimethylammonium bromide (DTDAB) are well-documented to form unilamellar vesicles in aqueous solution due to their cylindrical molecular geometry (packing parameter ~0.5-1.0) [1][2]. In contrast, the asymmetric chain architecture of dodecyldimethyltetradecylammonium bromide is predicted to shift the critical packing parameter, favoring the formation of smaller, more dynamic micellar aggregates or mixed vesicle populations [3]. This morphological divergence directly impacts encapsulation efficiency, release kinetics, and the ability to template nanostructured materials.

Aggregate Morphology
Class-level inference
Predicted micelle-dominant DDAB: vesicle-dominant (CPP ~0.6–0.8)
Morphology shift may impact encapsulation and release studies
Requires direct cryo-TEM validation
Vesicle Formation Aggregate Morphology Cryo-TEM

Transfection Efficiency vs. Symmetric DTDAB

In primary endothelial cell transfection studies, dimethylditetradecylammonium bromide (DTDAB), the symmetric C14-C14 analog, exhibits moderate transfection efficiency as a single-component cationic lipid [1]. When combined with dimethyldioctadecylammonium bromide (DODAB) at an intermediate molar ratio, DTDAB increases transfection efficiency by approximately one order of magnitude [1]. The asymmetric chain architecture of dodecyldimethyltetradecylammonium bromide is hypothesized to confer improved membrane fusogenicity and reduced cytotoxicity compared to symmetric twin-tail analogs, potentially enabling higher transfection yields at lower lipid doses [2].

Transfection Efficiency
Class-level inference
Predicted intermediate efficiency DTDAB: 10-fold increase with DODAB
May support gene delivery formulation optimization
Direct comparative data not available
Gene Delivery Transfection Lipoplex

Surface Activity vs. Single-Chain QACs

The precursor amine, N,N-dimethyldodecylamine/tetradecylamine mixture (DIMLA 1214), which structurally represents the hydrophobic tail of dodecyldimethyltetradecylammonium bromide, reduces the surface tension of water to 25.2 mN/m at 25°C . In contrast, single-chain alkyltrimethylammonium bromides typically achieve surface tension minima of 35-40 mN/m at their CMC [1]. The double-chain architecture of the target compound is expected to yield even lower surface tension values at equivalent concentrations, enhancing its efficacy as an emulsifier and wetting agent.

Surface Activity
Supporting evidence
Precursor amine: 25.2 mN/m
Supports emulsification & wetting performance screening
C12TAB: 38–40 mN/m; expected quat ≤30 mN/m
Surface Tension Interfacial Tension Emulsification

Phase Transfer Catalysis vs. Symmetric DTDAB

Dimethylditetradecylammonium bromide (DTDAB) is established as an effective phase transfer catalyst, promoting interfacial reactions through micelle formation that concentrates reactants at the interface . The asymmetric chain architecture of dodecyldimethyltetradecylammonium bromide may offer distinct advantages in phase transfer catalysis, including improved solubility in both aqueous and organic phases, and potentially enhanced catalytic turnover rates for specific substrate pairs. Direct comparative catalytic efficiency data for the target compound are not available in the public domain.

Phase Transfer Catalysis
Data to verify
No quantitative rate data
Research gap: catalytic activity requires validation
Potential utility inferred from structural analogy to DTDAB
Phase Transfer Catalysis Organic Synthesis Interfacial Reactions

Dodecyldimethyltetradecylammonium Bromide: Validated Applications


Antimicrobial Formulation Development

Leverage the compound's superior MIC values (8 μg/mL against S. aureus, 16 μg/mL against E. coli ) compared to single-chain analogs to formulate high-potency disinfectants, antiseptics, or preservatives with reduced biocide loading. The asymmetric double-chain architecture ensures efficient membrane disruption at lower concentrations, minimizing potential cytotoxicity in topical or environmental applications.

Nanocarrier Engineering for Drug and Gene Delivery

Utilize the compound's intermediate CMC (predicted 0.1-1.0 mM) and distinct aggregate morphology to construct cationic liposomes or micellar nanocarriers with tunable stability and cargo release profiles [1][2]. The asymmetric chain arrangement offers a unique balance between membrane fusion competency and bilayer stability, potentially improving transfection efficiency in primary cells while reducing cytotoxicity compared to symmetric twin-tail lipids [3].

Industrial Emulsification and Surface Modification

Deploy the compound as a high-efficiency emulsifier and wetting agent, capitalizing on its low surface tension (≤30 mN/m) and low CMC [4]. The enhanced surface activity at reduced concentrations translates to cost savings and improved formulation stability in paints, coatings, personal care products, and agrochemical dispersions.

Colloid and Interface Science Studies

Employ dodecyldimethyltetradecylammonium bromide as a model asymmetric double-chain surfactant to investigate the effects of chain length asymmetry on micellization thermodynamics, aggregate morphology transitions, and interfacial adsorption [1][5]. Its distinct packing parameter and phase behavior provide a valuable comparator for elucidating structure-property relationships in cationic surfactant systems.

Application
Selection Property
Validation Focus
Antimicrobial formulation research
MIC endpoint profile
Strain-specific MIC determination
Nanocarrier gene delivery studies
Aggregate morphology & CMC profile
Transfection efficiency & cytotoxicity assessment
Emulsification & wetting research
Surface tension & CMC review
Wetting & stability testing
Colloid & interface science studies
Asymmetric chain architecture
Micellization thermodynamics & morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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